2-chloro-5-methoxy-4-prop-2-enoxypyrimidine
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Overview
Description
2-chloro-5-methoxy-4-prop-2-enoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-4-prop-2-enoxypyrimidine typically involves the reaction of 2-chloropyrimidine with appropriate alkoxy and alkenyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methoxy-4-prop-2-enoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce aldehydes or acids.
Scientific Research Applications
2-chloro-5-methoxy-4-prop-2-enoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in the study of enzyme interactions and molecular pathways involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-5-methoxy-4-prop-2-enoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxypyrimidine
- 2-Chloro-5-methoxypyrimidine
- 2-Chloro-4-(prop-2-en-1-yloxy)pyrimidine
Uniqueness
2-chloro-5-methoxy-4-prop-2-enoxypyrimidine is unique due to the presence of both methoxy and prop-2-en-1-yloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-prop-2-enoxypyrimidine |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-4-13-7-6(12-2)5-10-8(9)11-7/h3,5H,1,4H2,2H3 |
InChI Key |
YMJCARSIGAANCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1OCC=C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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